molecular formula C27H27O5- B1264115 aspulvinone H(1-)

aspulvinone H(1-)

Cat. No. B1264115
M. Wt: 431.5 g/mol
InChI Key: LFDYHAWYVIBCDT-OYKKKHCWSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Aspulvinone H(1-) is conjugate base of aspulvinone H arising from selective deprotonation of the butenolide OH group;  major species at pH 7.3. It is a conjugate base of an aspulvinone H.

Scientific Research Applications

Antiviral Activities

Aspulvinone H, along with other aspulvinone analogues, has shown potential in antiviral applications. Notably, compounds like aspulvinones A–H have exhibited inhibitory activity against SARS-CoV-2 main protease (Mpro), suggesting their potential in COVID-19 treatment. These compounds also display anti-inflammatory activities, which could be beneficial in reducing inflammatory reactions caused by SARS-CoV-2 (Liang et al., 2022). Similarly, aspulvinone H and related compounds from Aspergillus terreus Gwq-48 have demonstrated significant anti-influenza A (H1N1) virus activities, underscoring their potential in treating influenza infections (Gao et al., 2013).

Antidiabetic Potential

Aspulvinone H has been identified as a potent α-glucosidase inhibitor, indicating its potential application in managing postprandial hyperglycemia and diabetes. In particular, it exhibited significant inhibitory activities with low IC50 values, suggesting its effectiveness in controlling blood glucose levels (Wu et al., 2021). This makes aspulvinone H a promising candidate for developing new antidiabetic treatments.

Anticancer Applications

Aspulvinone H has been studied for its potential in cancer therapy, particularly in pancreatic ductal adenocarcinoma (PDAC) cells. It exhibits significant GOT1 inhibitory activity, which is crucial in maintaining the redox homeostasis of cancer cells. By suppressing glutamine metabolism, aspulvinone H can inhibit PDAC cell proliferation and enhance their sensitivity to oxidative stress, indicating its potential as an anticancer agent (Yonghui et al., 2021).

Antibacterial and Antimicrobial Properties

Aspulvinone H, along with other aspulvinone compounds, has exhibited antibacterial activity against various strains, including multidrug-resistant isolates. This indicates its potential in addressing antibiotic resistance and treating bacterial infections (Machado et al., 2021).

properties

Product Name

aspulvinone H(1-)

Molecular Formula

C27H27O5-

Molecular Weight

431.5 g/mol

IUPAC Name

(2Z)-4-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-2-[[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methylidene]-5-oxofuran-3-olate

InChI

InChI=1S/C27H28O5/c1-16(2)5-8-19-13-18(7-11-22(19)28)14-24-26(30)25(27(31)32-24)21-10-12-23(29)20(15-21)9-6-17(3)4/h5-7,10-15,28-30H,8-9H2,1-4H3/p-1/b24-14-

InChI Key

LFDYHAWYVIBCDT-OYKKKHCWSA-M

Isomeric SMILES

CC(=CCC1=C(C=CC(=C1)/C=C\2/C(=C(C(=O)O2)C3=CC(=C(C=C3)O)CC=C(C)C)[O-])O)C

Canonical SMILES

CC(=CCC1=C(C=CC(=C1)C=C2C(=C(C(=O)O2)C3=CC(=C(C=C3)O)CC=C(C)C)[O-])O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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